3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of thiazolidine and indole moietiesThe presence of both sulfur and nitrogen in its structure enhances its pharmacological properties, making it a valuable candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions. One common method includes the condensation of an indole derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine and indole derivatives, such as:
- 1-allyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thiourea
- 1-allyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas .
Uniqueness
What sets 3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of thiazolidine and indole moieties, which confer distinct pharmacological properties. This makes it a valuable candidate for drug development and other scientific research applications .
Properties
Molecular Formula |
C26H19N3O2S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19N3O2S/c1-2-17-28-21-16-10-9-15-20(21)22(24(28)30)23-25(31)29(19-13-7-4-8-14-19)26(32-23)27-18-11-5-3-6-12-18/h2-16H,1,17H2/b23-22-,27-26? |
InChI Key |
BXXRDAYKUQBRGG-SHXUIJRESA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C1=O |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)/C1=O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C1=O |
Origin of Product |
United States |
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